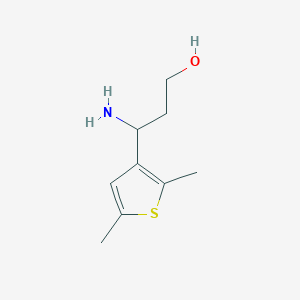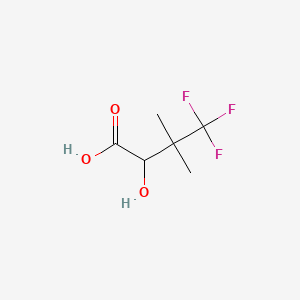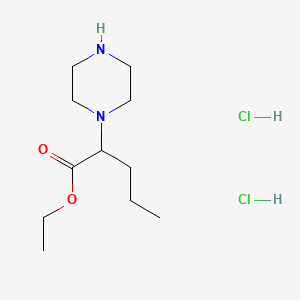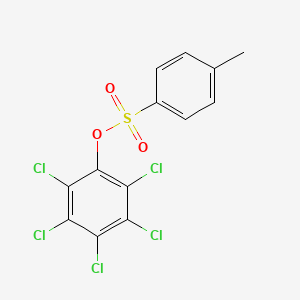
Pentachlorophenyl 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5,6-Pentachlorophenyl 4-methylbenzene-1-sulfonate is an organochlorine compound known for its unique chemical properties and applications. This compound is characterized by the presence of multiple chlorine atoms attached to a phenyl ring, making it highly reactive and useful in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentachlorophenyl 4-methylbenzene-1-sulfonate typically involves the sulfonation of 2,3,4,5,6-pentachlorophenol with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5,6-Pentachlorophenyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to the electron-withdrawing nature of the chlorine atoms, the compound is highly susceptible to nucleophilic attacks, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted phenols and sulfonates.
Oxidation: Products include sulfonic acids.
Reduction: Products include sulfides and thiols.
Applications De Recherche Scientifique
2,3,4,5,6-Pentachlorophenyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological molecules.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of 2,3,4,5,6-pentachlorophenyl 4-methylbenzene-1-sulfonate involves its interaction with nucleophiles, leading to the formation of covalent bonds. The electron-withdrawing chlorine atoms increase the electrophilicity of the phenyl ring, making it more reactive towards nucleophiles. This reactivity is exploited in various chemical and biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentachlorophenol: An organochlorine compound used as a pesticide and disinfectant.
4-Methylbenzenesulfonyl Chloride: A sulfonyl chloride used in organic synthesis.
Uniqueness
2,3,4,5,6-Pentachlorophenyl 4-methylbenzene-1-sulfonate is unique due to the combination of multiple chlorine atoms and a sulfonate group, which imparts distinct chemical properties. This combination makes it highly reactive and versatile in various applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
6845-38-1 |
|---|---|
Formule moléculaire |
C13H7Cl5O3S |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentachlorophenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H7Cl5O3S/c1-6-2-4-7(5-3-6)22(19,20)21-13-11(17)9(15)8(14)10(16)12(13)18/h2-5H,1H3 |
Clé InChI |
VXPDKNCEACJTHB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2-Phenylethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B13559069.png)

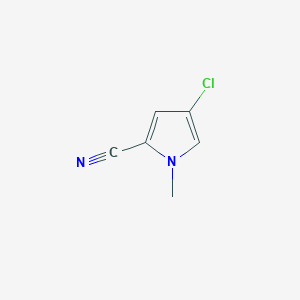
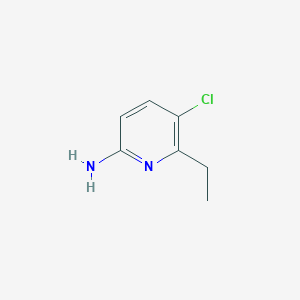

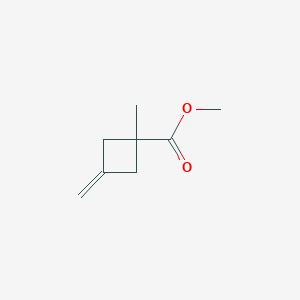
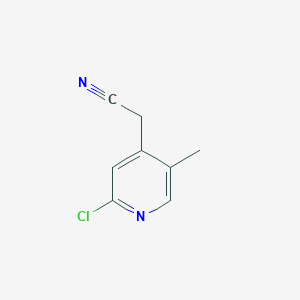
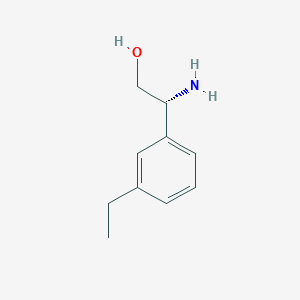
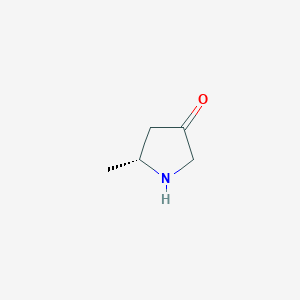
![5-(Trifluoromethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B13559102.png)
